
(R)-2-Amino-2-((R)-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloro-substituted isoxazole ring, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine hydrochloride, under acidic conditions.
Amino Acid Formation: The final step involves the formation of the amino acid moiety through a Strecker synthesis, where the isoxazole derivative reacts with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a dihydroisoxazole or a fully saturated isoxazolidine.
Substitution: The chlorine atom in the isoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to yield a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroisoxazole or isoxazolidine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid metabolism. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
In medicine, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid has potential as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the isoxazole ring may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(®-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-Amino-2-(®-3-methyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a methyl group instead of chlorine.
®-2-Amino-2-(®-3-hydroxy-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
特性
分子式 |
C5H7ClN2O3 |
|---|---|
分子量 |
178.57 g/mol |
IUPAC名 |
(2R)-2-amino-2-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m1/s1 |
InChIキー |
QAWIHIJWNYOLBE-VVJJHMBFSA-N |
異性体SMILES |
C1[C@@H](ON=C1Cl)[C@H](C(=O)O)N |
正規SMILES |
C1C(ON=C1Cl)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



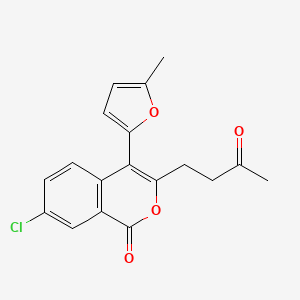


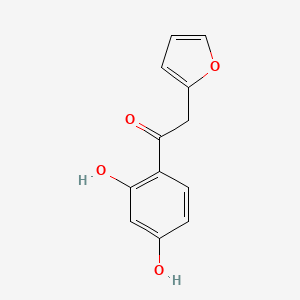

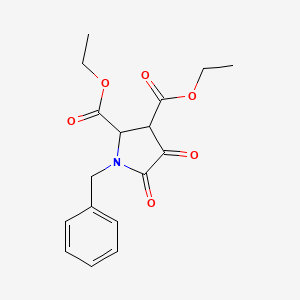

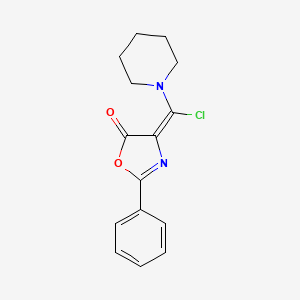
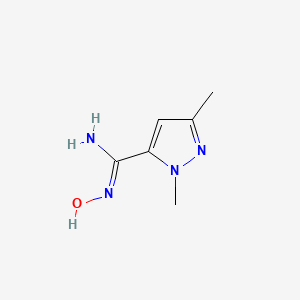
![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
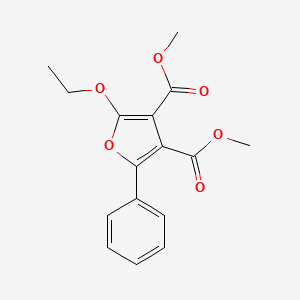
![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
